tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate
Description
Properties
Molecular Formula |
C18H36N2O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-piperidin-4-ylheptyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-7-14(2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI Key |
JEWOSVLIBXFXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high purity and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme activity and protein interactions. It is also utilized in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its role in modulating biological pathways and its potential use in treating various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl (piperidin-4-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
Uniqueness
tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
Tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 214.30 g/mol. Its structure features a tert-butyl group and a piperidine ring, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Boiling Point | Not available |
| InChI Key | VHYXAWLOJGIJPC-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics like vancomycin .
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways. The presence of the piperidine moiety may enhance membrane permeability or act on specific bacterial targets, thereby increasing the compound's efficacy against resistant strains .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity of related carbamate derivatives.
- Findings : Compounds showed strong bactericidal activity against both susceptible and drug-resistant strains of Gram-positive bacteria but were ineffective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
-
Neuroprotective Potential :
- Research Focus : Investigating the neuroprotective effects of carbamate derivatives.
- Results : Some derivatives demonstrated selective inhibition of butyrylcholinesterase, suggesting potential for treating neurodegenerative diseases . This activity may be attributed to structural similarities with known neuroprotective agents.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various related compounds:
| Compound Name | Activity Type | Effective Concentration (μg/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 0.78–3.125 | Effective against MRSA and VREfm |
| Tert-butyl (piperidin-3-ylmethyl)carbamate | Antibacterial | 1–5 | Broad-spectrum activity |
| Tert-butyl methyl(2-(methylamino)ethyl)carbamate | Anticancer | Varies | Induces regression in various cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
